molecular formula C9H4N2O2 B11913817 2,3-Dioxoindoline-4-carbonitrile

2,3-Dioxoindoline-4-carbonitrile

Cat. No.: B11913817
M. Wt: 172.14 g/mol
InChI Key: RYBNKDIANDKTIX-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-4-carbonitrile: is a heterocyclic compound with the molecular formula C₉H₄N₂O₂ It is a derivative of indole, a structure that is prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxoindoline-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isatin with a nitrile source in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxoindoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dioxoindoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dioxoindoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

    Isatin (1H-indole-2,3-dione): Shares a similar core structure but lacks the nitrile group.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    2,3-Dioxoindoline-5-carbonitrile: Another derivative with a different substitution pattern on the indole ring.

Uniqueness: 2,3-Dioxoindoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H4N2O2

Molecular Weight

172.14 g/mol

IUPAC Name

2,3-dioxo-1H-indole-4-carbonitrile

InChI

InChI=1S/C9H4N2O2/c10-4-5-2-1-3-6-7(5)8(12)9(13)11-6/h1-3H,(H,11,12,13)

InChI Key

RYBNKDIANDKTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C2=O)C#N

Origin of Product

United States

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